molecular formula C18H20Cl2N2O3S B2425999 2-(2,4-dichlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide CAS No. 946374-75-0

2-(2,4-dichlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide

Cat. No. B2425999
CAS RN: 946374-75-0
M. Wt: 415.33
InChI Key: ONLKIDNEFWAMRR-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide, commonly known as DMTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTA is a member of the acetamide family and is classified as a herbicide.

Scientific Research Applications

Receptor Affinity and Antinociceptive Effects

The compound 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, a structural analog of the queried compound, has demonstrated significant σ1 receptor affinity and selectivity, with potential implications for pain management. This compound's high σ1 receptor affinity and selectivity suggest potential utility in treating inflammatory pain, supported by in vivo tests demonstrating antinociceptive effects through both local peripheral and intrathecal administration. These findings underscore the compound's potential for developing new analgesic agents with targeted receptor activity (Navarrete-Vázquez et al., 2016).

Antifungal Activity

2-(2-oxo-morpholin-3-yl)-acetamide derivatives, sharing the morpholine ring structure with the queried compound, have been identified as promising antifungal agents against Candida and Aspergillus species. These derivatives exhibit broad-spectrum antifungal activities, including against molds and dermatophytes. The modification of the morpholin-2-one core with a gem-dimethyl led to enhanced plasmatic stability while retaining antifungal efficacy, highlighting the potential for developing new antifungal medications based on structural optimizations (Bardiot et al., 2015).

Herbicide Metabolism and Detoxification

The metabolism of acetochlor, a herbicide with structural similarities to the compound , in plant seedlings has been studied to understand mechanisms underlying selective phytotoxicity. This research has shown that acetochlor is initially metabolized to thioether conjugates in both tolerant and susceptible species, with glutathione conjugation playing a significant role in this process. Tolerant species exhibit more efficient detoxification pathways, suggesting a metabolic basis for their resistance. Such insights are crucial for the design of safer and more effective herbicidal compounds with minimized environmental impact (Breaux, 1987).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O3S/c19-14-1-2-17(15(20)9-14)25-11-18(23)21-10-16(13-3-8-26-12-13)22-4-6-24-7-5-22/h1-3,8-9,12,16H,4-7,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLKIDNEFWAMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide

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